![molecular formula C20H23N3O4S2 B2767371 4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683792-42-9](/img/structure/B2767371.png)
4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide” is a sulfonamide . It has a molecular formula of C20H23N3O4S2 and a molecular weight of 433.54.
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H22N4O4S2/c1- 4- 5- 10- 20 (2) 26 (22,23) 13- 8- 6- 12 (7- 9- 13) 15 (21) 17- 16- 19- 18- 14 (24- 16) 11- 25- 3/h6- 9H,4- 5,10- 11H2,1- 3H3, (H,17,19,21) . The SMILES string is CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC . Physical And Chemical Properties Analysis
The compound has a net charge of 0 . Its average mass is 398.503 and its mono-isotopic mass is 398.10825 .作用机制
BMTB exerts its biological effects by blocking the T-type calcium channels, which are involved in the regulation of neuronal excitability and the growth of cancer cells. BMTB binds to the channels and prevents the influx of calcium ions, which leads to a decrease in neuronal excitability or cancer cell growth.
Biochemical and Physiological Effects:
BMTB has been found to have several biochemical and physiological effects. In neuronal cells, BMTB has been shown to decrease the firing rate of action potentials and reduce the release of neurotransmitters. In cancer cells, BMTB has been found to inhibit cell proliferation and induce apoptosis.
实验室实验的优点和局限性
The advantages of using BMTB in laboratory experiments include its high potency and selectivity for T-type calcium channels, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using BMTB include its limited solubility in aqueous solutions, which can affect its bioavailability, and its high cost.
未来方向
There are several future directions for research on BMTB. One potential direction is the development of more potent and selective T-type calcium channel blockers based on the structure of BMTB. Another direction is the investigation of the potential use of BMTB in the treatment of neurological disorders such as epilepsy and neuropathic pain. Additionally, further studies are needed to explore the potential use of BMTB in cancer therapy and drug discovery.
合成方法
The synthesis of BMTB involves the reaction between 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine and butyl(methyl)sulfamide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place under mild conditions, and the yield of the product is high.
科学研究应用
BMTB has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, BMTB has been found to be a potent and selective blocker of the T-type calcium channels, which are involved in the regulation of neuronal excitability. BMTB has also been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.
属性
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-4-5-12-23(3)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17(13-28-20)18-11-6-14(2)27-18/h6-11,13H,4-5,12H2,1-3H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGQQFACWGKRLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3,5-dichloro-4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}benzoate](/img/structure/B2767289.png)
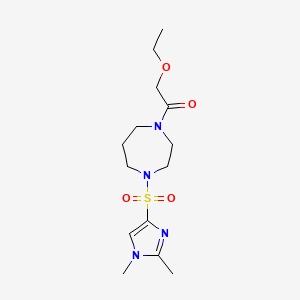
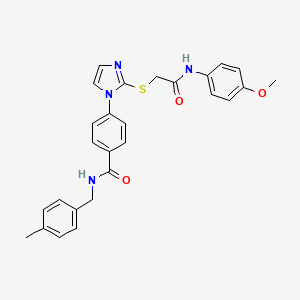

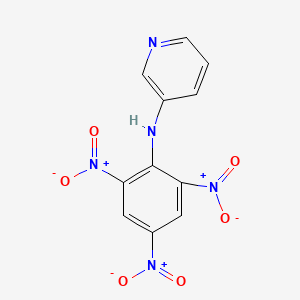
![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)
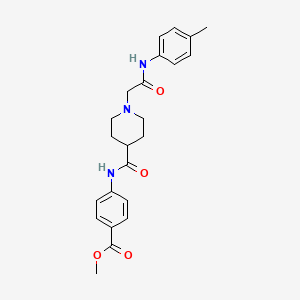
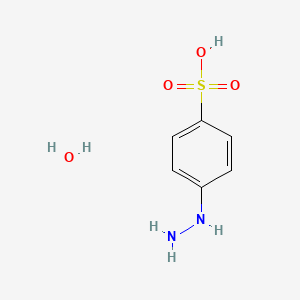
![1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2767302.png)
![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)

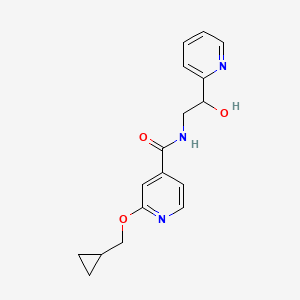
![5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2767310.png)